Lipophilicity Tuning: XLogP3 Comparison Versus Unsubstituted and Bulky Analogs
The target compound exhibits an intermediate computed logP (XLogP3‑AA = 2.8) that bridges the highly polar unsubstituted sulfonamide and the lipophilic GSK0660 [1][2][3]. This positions it in the optimal range for passive membrane permeability while retaining aqueous solubility for in‑vitro assay compatibility.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | Methyl 3‑sulfamoylthiophene‑2‑carboxylate: XLogP3‑AA = 0.4; GSK0660: XLogP3‑AA = 3.8 |
| Quantified Difference | +2.4 log units vs unsubstituted; –1.0 log unit vs GSK0660 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 for target, 2025.04.14 for comparator, 2025.09.15 for GSK0660) |
Why This Matters
An intermediate logP avoids the excessive hydrophilicity that limits passive diffusion of the unsubstituted analog and the excessive lipophilicity of GSK0660 that may cause poor solubility and off‑target binding.
- [1] PubChem Compound Summary CID 16832162. https://pubchem.ncbi.nlm.nih.gov/compound/941978-96-7 View Source
- [2] PubChem Compound Summary CID 101012. Methyl 3‑sulfamoylthiophene‑2‑carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/59337-93-8 View Source
- [3] PubChem Compound Summary CID 46233311. GSK0660. https://pubchem.ncbi.nlm.nih.gov/compound/1014691-61-2 View Source
